{[(Pent-3-yn-1-yl)oxy]methyl}benzene
Description
Properties
CAS No. |
98689-60-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
pent-3-ynoxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1H3 |
InChI Key |
MESQJSQJNVYNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize {[(Pent-3-yn-1-yl)oxy]methyl}benzene , comparisons with structurally analogous compounds are essential. Below is an analysis based on general chemical principles, as the provided evidence lacks direct data on this compound or its analogs .
Benzyl Ether Derivatives
Compounds like benzyloxypropane or {(but-2-yn-1-yloxy)methyl}benzene share the benzyl ether motif but differ in alkyne position or chain length. Key differences include:
- Reactivity : Terminal alkynes (e.g., propargyl ethers) are more reactive in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) than internal alkynes like pent-3-yne.
- Stability : Internal alkynes may exhibit greater thermal stability due to reduced strain.
Alkyne-Functionalized Aromatics
- 3-Phenylpropiolic acid : Contains a terminal alkyne and carboxylic acid group, enabling diverse reactivity (e.g., hydrogen bonding vs. ether-directed reactions).
- Ethynylbenzene (phenylacetylene): A simpler analog lacking the ether group, widely used in Sonogashira couplings. The ether in this compound could sterically hinder such reactions.
Structural Analog from
The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzene ring but features an amide and hydroxyl group instead of an ether-alkyne. Key contrasts include:
- Directing Effects : The amide in acts as an N,O-bidentate directing group for C–H activation, whereas the ether-alkyne in the target compound may exhibit weaker or divergent directing behavior.
- Solubility : The hydroxyl and amide groups in enhance polarity compared to the hydrophobic alkyne-ether chain.
Data Tables (Hypothetical)
Table 1: Physical Properties Comparison
| Compound | Boiling Point (°C) | Solubility in H₂O | LogP |
|---|---|---|---|
| This compound | ~200 (est.) | Low | 3.2 |
| Benzyloxypropane | 185 | Moderate | 2.8 |
| Phenylacetylene | 142 | Insoluble | 2.1 |
Table 2: Reactivity in CuAAC
| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Yield (%) |
|---|---|---|
| This compound | 0.05 (est.) | 45 |
| Propargyl benzyl ether | 0.15 | 85 |
Q & A
Basic Synthesis: What are the common synthetic routes for {[(Pent-3-yn-1-yl)oxy]methyl}benzene, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via cross-coupling reactions. A plausible method involves:
- Step 1: Bromination of benzyl alcohol derivatives to prepare [(bromomethyl)oxy]benzene intermediates.
- Step 2: Sonogashira coupling with pent-3-yn-1-ol or its derivatives under palladium/copper catalysis .
Key factors affecting yield include: - Catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂ with ligand systems).
- Solvent polarity (THF or DMF for stabilizing intermediates).
- Temperature control (60–80°C to balance reaction rate and side reactions).
Evidence from analogous syntheses suggests yields of 50–70% under optimized conditions .
Advanced Synthesis: How can stereochemical outcomes be controlled during the introduction of the pent-3-yn-1-yl group?
Answer:
Stereoselectivity in alkyne functionalization is challenging. Strategies include:
- Ligand design: Bulky ligands (e.g., XPhos) suppress undesired β-hydride elimination in Pd-catalyzed couplings .
- Substrate preorganization: Use of silyl-protected alkynes (e.g., TIPS-pent-3-yn-1-ol) to direct regiochemistry .
- Kinetic vs. thermodynamic control: Low-temperature reactions favor kinetic products, while prolonged heating may equilibriate isomers.
Experimental validation via ¹H NMR and X-ray crystallography is critical .
Basic Characterization: What spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR:
- IR: Strong C≡C stretch (~2100–2260 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹).
- GC-MS: Molecular ion peak at m/z 174 (calculated for C₁₂H₁₄O) .
Advanced Characterization: How can researchers resolve ambiguities in distinguishing regioisomers or quantifying trace impurities?
Answer:
- 2D NMR (COSY, HSQC): Assign coupling patterns to confirm substitution on the benzene ring .
- HPLC with chiral columns: Separate enantiomers if asymmetric synthesis is attempted .
- High-resolution mass spectrometry (HRMS): Detect impurities at <0.1% levels via exact mass matching .
- X-ray crystallography: Definitive structural confirmation for crystalline derivatives .
Reactivity: What are the dominant reaction pathways for the alkyne moiety in this compound?
Answer:
- Hydrogenation: Selective reduction to cis-alkene using Lindlar catalyst or full saturation with H₂/Pd-C .
- Cycloaddition: Huisgen 1,3-dipolar cycloaddition with azides (click chemistry) for bioconjugation .
- Nucleophilic attack: Alkylation of the terminal alkyne with Grignard reagents (e.g., RMgX) .
Competing pathways (e.g., over-reduction or polymerization) require inert atmospheres and strict temperature control .
Biological Evaluation: How can researchers assess the potential bioactivity of this compound?
Answer:
- In silico docking: Use PDB structures (e.g., 3HKC for enzyme targets) to predict binding affinity .
- Antimicrobial assays: Test against Gram-positive/negative bacteria (MIC determination) using broth microdilution .
- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Structure-activity relationship (SAR): Modify the alkyne or benzene substituents and compare bioactivity .
Safety and Handling: What precautions are necessary given the limited toxicological data?
Answer:
- Standard protocols: Treat as a potential irritant (gloves, goggles, fume hood) .
- Waste disposal: Neutralize alkyne residues with aqueous KMnO₄ before disposal .
- Toxicity testing: Prioritize Ames tests for mutagenicity and acute toxicity assays in zebrafish models .
Data Contradictions: How should researchers address discrepancies in reported synthetic yields or reactivity?
Answer:
- Reproduce conditions: Verify catalyst purity, solvent dryness, and inert gas flow .
- Computational modeling: Use DFT calculations to compare energy barriers for competing pathways .
- Meta-analysis: Cross-reference data from peer-reviewed journals (avoiding non-curated sources like BenchChem) .
Advanced Applications: Can this compound serve as a precursor for prodrug design or targeted delivery systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
